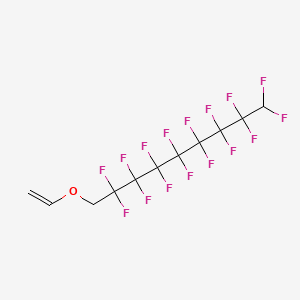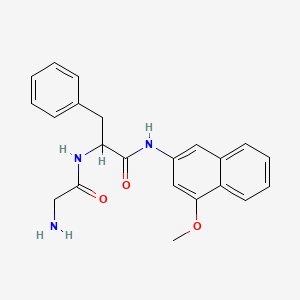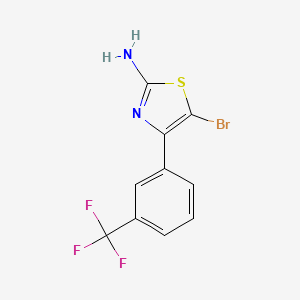
N-(1H-indol-1-yl)-1H-imidazole-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1H-indol-1-yl)-1H-imidazole-1-carboxamide is a heterocyclic compound that combines the structural features of indole and imidazole rings. These structures are significant in medicinal chemistry due to their presence in many biologically active molecules. The indole ring is a common motif in natural products and pharmaceuticals, while the imidazole ring is known for its role in enzyme inhibition and coordination chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-1-yl)-1H-imidazole-1-carboxamide typically involves the condensation of an indole derivative with an imidazole carboxylic acid or its derivatives. One common method is the reaction of 1H-indole-1-carboxylic acid with 1H-imidazole-1-carboxamide in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1H-indol-1-yl)-1H-imidazole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: Reduction of the imidazole ring can lead to the formation of imidazoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl₃) as a catalyst.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Imidazoline derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-(1H-indol-1-yl)-1H-imidazole-1-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The indole and imidazole rings are known to interact with various biological targets, making this compound a candidate for drug discovery and development. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to inhibit certain enzymes and modulate biological pathways makes it a candidate for the treatment of diseases such as cancer, infections, and inflammatory conditions.
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various applications, including polymer synthesis and the production of fine chemicals.
Wirkmechanismus
The mechanism of action of N-(1H-indol-1-yl)-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets. The indole ring can intercalate with DNA, disrupting replication and transcription processes, while the imidazole ring can inhibit enzymes by coordinating with metal ions in the active site. These interactions lead to the modulation of cellular pathways and the exertion of biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(1H-indol-1-yl)-1H-pyrazole-1-carboxamide
- N-(1H-indol-1-yl)-1H-triazole-1-carboxamide
- N-(1H-indol-1-yl)-1H-tetrazole-1-carboxamide
Uniqueness
N-(1H-indol-1-yl)-1H-imidazole-1-carboxamide is unique due to the combination of indole and imidazole rings, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it versatile for various applications. Its ability to interact with multiple biological targets also sets it apart as a promising candidate in drug discovery.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features
Eigenschaften
Molekularformel |
C12H10N4O |
|---|---|
Molekulargewicht |
226.23 g/mol |
IUPAC-Name |
N-indol-1-ylimidazole-1-carboxamide |
InChI |
InChI=1S/C12H10N4O/c17-12(15-8-6-13-9-15)14-16-7-5-10-3-1-2-4-11(10)16/h1-9H,(H,14,17) |
InChI-Schlüssel |
NGQGJPOFMNUUMN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CN2NC(=O)N3C=CN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





amine](/img/structure/B12090557.png)


![5-Iodo-2-[(oxan-4-yl)methoxy]benzoic acid](/img/structure/B12090580.png)

![4-Chloro-5,6-dimethyl-2-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)thieno[2,3-d]pyrimidine](/img/structure/B12090589.png)


![Methyl[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-YL)methyl]amine](/img/structure/B12090612.png)


